1,3,5-Triazido-2,4,6-trinitrobenzene
Overview
Description
1,3,5-Triazido-2,4,6-trinitrobenzene is an aromatic high explosive composed of a benzene ring with three azido groups (-N₃) and three nitro groups (-NO₂) alternating around the ring. This compound is known for its high detonation velocity of 7,350 meters per second, which is comparable to other high explosives like triaminotrinitrobenzene .
Preparation Methods
1,3,5-Triazido-2,4,6-trinitrobenzene can be synthesized through several routes:
Reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide: This method involves the nitration of 1,3,5-trichlorobenzene with nitric acid and sulfuric acid to obtain 1,3,5-trichloro-2,4,6-trinitrobenzene, which is then reacted with sodium azide to produce this compound.
Nitration of 1,3,5-triazido-2,4-dinitrobenzene: Another synthetic route involves the nitration of 1,3,5-triazido-2,4-dinitrobenzene.
Chemical Reactions Analysis
1,3,5-Triazido-2,4,6-trinitrobenzene undergoes several types of chemical reactions:
Decomposition: Even at low temperatures, the compound slowly decomposes by giving off nitrogen gas, converting into benzotrifuroxan.
Explosive Decomposition: The compound explodes if rapidly heated above 168°C.
Scientific Research Applications
1,3,5-Triazido-2,4,6-trinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazido-2,4,6-trinitrobenzene involves the decomposition of the azido and nitro groups, leading to the release of nitrogen gas and the formation of benzotrifuroxan. This decomposition is highly exothermic and contributes to the explosive nature of the compound .
Comparison with Similar Compounds
1,3,5-Triazido-2,4,6-trinitrobenzene can be compared with other similar compounds such as:
1,3,5-Triamino-2,4,6-trinitrobenzene: This compound is also a high explosive but is known for its insensitivity to hazardous stimuli like heat, impact, and friction.
Hexanitrobenzene: Another high-energy material, hexanitrobenzene, is known for its high density and energy content.
This compound is unique due to its combination of azido and nitro groups, which contribute to its high detonation velocity and explosive properties.
Properties
IUPAC Name |
1,3,5-triazido-2,4,6-trinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N12O6/c7-13-10-1-4(16(19)20)2(11-14-8)6(18(23)24)3(12-15-9)5(1)17(21)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDUIOSIFXENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183552 | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
"Bright yellow plates from acetic acid"; [Merck Index] | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1922 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29306-57-8 | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29306-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029306578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazido-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRINITROTRIAZIDOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25NHL6Y97G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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